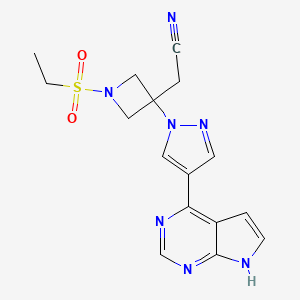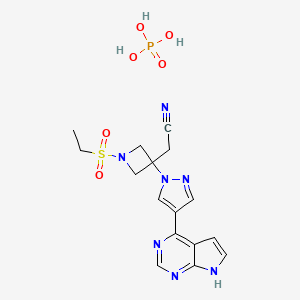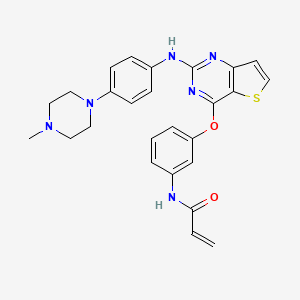
Olmutinib
Übersicht
Beschreibung
Olmutinib, also known as HM-61713 or BI-1482694, is an investigational anti-cancer drug . It is an orally active epidermal growth factor receptor (EGFR) inhibitor used in the treatment of T790M mutation positive non-small cell lung cancer . It was developed by Hanmi Pharmaceuticals and Boehringer Ingelheim .
Molecular Structure Analysis
Olmutinib has a molecular formula of C26H26N6O2S and a molar mass of 486.59 g/mol . It covalently binds to a cysteine residue near the kinase domain of mutant EGFRs .
Chemical Reactions Analysis
Olmutinib selectively and irreversibly binds and inhibits EGFRs with the T790M activating mutation . This inhibits receptor signaling as phosphorylation is necessary for recruitment of signaling cascade proteins .
Wissenschaftliche Forschungsanwendungen
Synergistic Antiproliferative Effect
Olmutinib has been studied for its potential to work in synergy with other drugs. Research has shown that the combination of Olmutinib with poziotinib significantly reduces cell proliferation, indicating a synergistic antiproliferative effect which could lead to more effective treatment strategies .
Third-Generation EGFR-TKI
As a third-generation EGFR-TKI (epidermal growth factor receptor-tyrosine kinase inhibitor), Olmutinib targets specific mutations within the EGFR gene that are associated with cancer. It helps in blocking signal transmission, reducing proliferation, promoting apoptosis, and ultimately inhibiting tumor growth and metastasis .
Design and Synthesis of Derivatives
The design and synthesis of Olmutinib derivatives have been a focus area to enhance its antitumor activity. New derivatives containing an acrylamide moiety have been synthesized and shown moderate cytotoxic activity against various cancer cell lines, which is promising for the development of new cancer therapies .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how Olmutinib and its derivatives interact at the molecular level with their targets. These studies help in predicting the orientation and binding affinity of Olmutinib to the EGFR, which is vital for drug design and optimization .
Broadening Therapeutic Choices
The development of Olmutinib expands the range of therapeutic choices available to patients, especially those with specific genetic mutations that make them suitable candidates for this targeted therapy.
Each application presents a unique avenue for scientific research and potential clinical use, showcasing the versatility and importance of Olmutinib in cancer treatment.
MDPI - In Silico and In Vitro Exploration Spandidos Publications - The advance of the third‑generation EGFR‑TKI MDPI - Design, Synthesis, and Antitumor Activity MDPI - Design, Synthesis, and Antitumor Activity - Review Report
Wirkmechanismus
Target of Action
Olmutinib primarily targets the Epidermal Growth Factor Receptors (EGFR) . EGFRs are frequently over-expressed in lung cancer and contribute to the activation of various growth processes in cancer, including proliferation, differentiation, migration, apoptosis, and angiogenesis .
Mode of Action
Olmutinib acts by covalently bonding to a cysteine residue near the kinase domain of mutant EGFRs . This bonding prevents the phosphorylation of the receptor , which is necessary for recruitment of signaling cascade proteins . This inhibition blocks downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
By inhibiting EGFR activation, olmutinib attenuates the activation of tumor-promoting pathways. Specifically, it affects the phosphoinositide 3-kinase and mitogen-activated protein kinase pathways , both of which promote cell survival and proliferation .
Pharmacokinetics
Olmutinib is orally active and well absorbed, with a median time to maximum serum concentration (tmax) of 3-4 hours following oral administration . The half-life of olmutinib is approximately 8-11 hours .
Result of Action
The molecular effect of olmutinib’s action is the inhibition of EGFR activation, which leads to the attenuation of tumor-promoting pathways . On a cellular level, olmutinib selectively and irreversibly binds and inhibits EGFRs with the T790M activating mutation . This results in the inhibition of cell proliferation and survival .
Action Environment
For instance, olmutinib is used in the treatment of T790M mutation-positive non-small cell lung cancer . Additionally, the drug’s action may be influenced by factors such as the patient’s overall health, other medications being taken, and individual genetic factors .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMQDKQUTRLUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319119 | |
| Record name | Olmutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Olmutinib covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor. This inhibits receptor signalling as phosphorylation is necessary for recruitment of signalling cascade proteins. | |
| Record name | Olmutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13164 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Olmutinib | |
CAS RN |
1353550-13-6, 1802181-20-9 | |
| Record name | Olmutinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353550-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olmutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353550136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HM 61713 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802181209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olmutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13164 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olmutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLMUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL9B67L95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

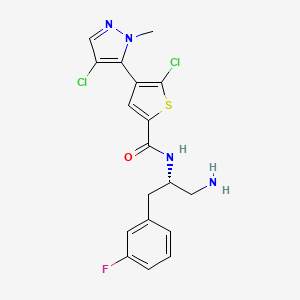
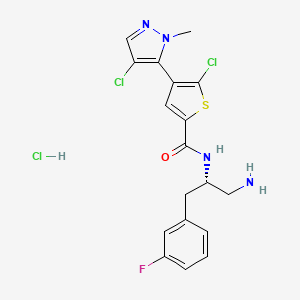

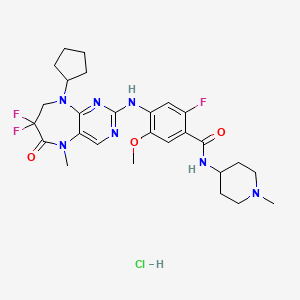
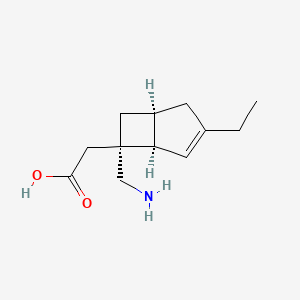
![(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B560037.png)
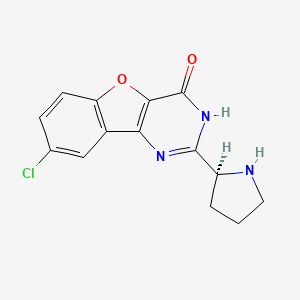
![2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid](/img/structure/B560039.png)

![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)
![butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate](/img/structure/B560043.png)
